molecular formula C9H8N6 B352630 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole CAS No. 420102-20-1

3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B352630
CAS No.: 420102-20-1
M. Wt: 200.2g/mol
InChI Key: YLPMAXDBFIGJGF-UHFFFAOYSA-N
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Description

“3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the molecular formula C9H8N6 . It is a derivative of the indole family . This compound has been studied for its potential in various chemical reactions .


Synthesis Analysis

The synthesis of “this compound” involves sterically controlled regiospecific heterocyclizations with a variety of one-carbon cyclizing agents . This process results in the formation of the sterically more favored linearly annulated 10-methyl-1,2,4-triazolo .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of multiple aromatic rings and a hydrazino group . The molecule contains a total of 25 bonds, including 17 non-H bonds, 15 multiple bonds, 1 rotatable bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 N hydrazine, and 1 Pyrrole .


Chemical Reactions Analysis

“this compound” undergoes sterically controlled regiospecific heterocyclizations with a variety of one-carbon cyclizing agents . This leads to the formation of the sterically more favored linearly annulated 10-methyl-1,2,4-triazolo .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole has been used in the synthesis of various heterocyclic derivatives. These syntheses involve reactions with different reagents such as acid anhydrides and aroyl esters. The structure of these products is confirmed using spectroscopic and analytical methods, indicating its utility in creating diverse chemical structures (Younes, Abbas, & Metwally, 2010).

Development of Herbicidal Systems

Fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles have been synthesized and tested for their herbicidal effects. These compounds showed potential as post-emergent herbicides against grass and broadleaf weed species, demonstrating the compound's applicability in agricultural chemistry (Bawazir & Abdel-Rahman, 2020).

Interaction with Monosaccharides

A study showed the preparation of hydrazones by reacting 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole with monosaccharides. This research highlights the compound's role in forming complex structures with sugars, which could be of interest in medicinal chemistry (Mousaad, Hamid, Nemr, & Ashry, 1992).

Antimicrobial Activity Research

The compound has been involved in the synthesis of derivatives that were investigated for antimicrobial activity. Some of these derivatives displayed significant activity against bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential in developing new antimicrobial agents (Omar, Eshba, & Aboushleib, 1986).

Production of Bridgehead Nitrogen Heterocycles

Research has also been conducted on synthesizing new bridgehead nitrogen heterocycles from 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole, further demonstrating its versatility in creating novel chemical entities. This aspect is crucial for exploring new pharmacologically active compounds (Bhagat et al., 2006).

Mechanism of Action

While the exact mechanism of action of “3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” is not clearly defined, it has been studied for its potential as an inhibitor of certain biological processes .

Safety and Hazards

“3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” is considered harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions of research on “3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” could involve further exploration of its potential applications in various fields, such as medicinal chemistry, due to its unique chemical structure and reactivity .

Properties

IUPAC Name

5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-13-9-12-8-7(14-15-9)5-3-1-2-4-6(5)11-8/h1-4H,10H2,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPMAXDBFIGJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key chemical reactions of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole?

A1: this compound exhibits reactivity primarily through its 3-hydrazino group. This allows for a diverse range of chemical transformations:

  • Condensation reactions: It readily reacts with various electrophiles like acid anhydrides, ethylacetate, diethyl oxalate, thioglycolic acid, aroyl esters, and acid chlorides. [, ] For example, reacting it with ethoxymethylene cyanoacetate yields ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate. []
  • Cyclization reactions: The compound can undergo cyclization reactions to form new heterocyclic systems. For instance, reacting it with formic acid or acetic acid produces substituted 10H-[1,2,4]triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles. []
  • Azo compound formation: Treatment with sodium nitrite in the presence of polyphosphoric acid converts the hydrazino group to an azido group, leading to the formation of 3-azido-5H-1,2,4-triazino[5,6-b]indole. []

Q2: What novel heterocyclic systems can be synthesized using this compound as a building block?

A2: Researchers have utilized this compound to synthesize a range of interesting heterocyclic systems, including:

  • Pyrazolo[3,4-d]pyrimidine derivatives: Achieved by reacting ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate (synthesized from this compound) with reagents like urea, thiourea, and benzylnitrile. []
  • [1,2,4]Triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles: Synthesized through reactions with aldehydes followed by treatment with thionyl chloride or by direct reaction with carbon disulfide in basic conditions. []
  • Tetrazolo[5′,1′:3,4][1,2,4]triazino[5,6-b]indole: Obtained by treating this compound with nitrous acid. []
  • Pyrimido[3′,2′:3,4]-1,2,4-triazino[5,6-b]indoles: Synthesized by reacting 3-azido-5H-1,2,4-triazino[5,6-b]indole (derived from the parent compound) with diethyl fumarate. []

Q3: Has this compound been used to synthesize compounds with potential biological activity?

A3: While the provided abstracts don't explicitly mention biological activity testing, the synthesis of various heterocyclic systems, particularly those incorporating fluorine atoms, suggests potential applications in medicinal chemistry:

  • Fluorinated derivatives: Studies have investigated reactions of fluorine-containing 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indoles with ethyl acetoacetate and carbon disulfide. [, ] Fluorine incorporation is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity.

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